molecular formula C10H13B B1267529 2-(Bromomethyl)-1,3,5-trimethylbenzene CAS No. 4761-00-6

2-(Bromomethyl)-1,3,5-trimethylbenzene

Cat. No. B1267529
CAS RN: 4761-00-6
M. Wt: 213.11 g/mol
InChI Key: HIQNEJUMZTWMLW-UHFFFAOYSA-N
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Patent
US05409943

Procedure details

A mixture of 2-amino-3-hydroxy pyridine (29.6 g, 0.269 mol), dichloromethane (200 ml) and 40% aqueous sodium hydroxide solution (200 ml) was stirred for five minutes, then 2,4,6-trimethylbenzyl bromide (50 g, 0.296 mol) and Adogen 464 (5 ml) were added and stirring continued for 16 hours. The mixture was diluted with water and extracted with dichloromethane. Drying and evaporation of the organic extracts, and trituration with ether gave the desired product. Yield 29.6 g (41%), m.p. 160°-166 ° C.
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.ClCCl.[OH-].[Na+].[CH3:14][C:15]1[CH:22]=[C:21]([CH3:23])[CH:20]=[C:19]([CH3:24])[C:16]=1[CH2:17]Br>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].O>[NH2:1][C:2]1[C:7]([O:8][CH2:17][C:16]2[C:19]([CH3:24])=[CH:20][C:21]([CH3:23])=[CH:22][C:15]=2[CH3:14])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
29.6 g
Type
reactant
Smiles
NC1=NC=CC=C1O
Name
Quantity
200 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
CC1=C(CBr)C(=CC(=C1)C)C
Name
Quantity
5 mL
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation of the organic extracts, and trituration with ether

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC1=NC=CC=C1OCC1=C(C=C(C=C1C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.